3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is an intriguing organic compound known for its diverse structural features and complex synthesis. This compound incorporates both aromatic and aliphatic elements, presenting a distinctive profile that lends itself to various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide involves multiple steps:
Formation of the Benzyloxy Intermediate: : Begin with the benzylation of 4-methoxyphenol to yield 3-(benzyloxy)-4-methoxyphenol.
Amide Formation: : React 3-(benzyloxy)-4-methoxyphenol with 3-bromopropanoyl chloride in the presence of a base, forming an ester intermediate.
Cyclization: : Introduce octahydrobenzo[b][1,4]dioxin-6-amine to the ester intermediate under specific conditions, allowing the formation of the desired amide bond.
Industrial Production Methods
Industrial synthesis follows similar steps but on a larger scale. Factors such as optimized temperature, pressure, and use of catalysts ensure efficient production. Solvent choice and purification techniques are pivotal in industrial settings to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide undergoes various reactions:
Oxidation: : Can be oxidized using strong oxidizing agents.
Reduction: : Reduction is possible under hydrogenation conditions.
Substitution: : Undergoes nucleophilic and electrophilic substitutions, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Hydrogen gas (H₂) over palladium-carbon (Pd/C) catalyst.
Substitution: : Halogens (e.g., Br₂) for electrophilic aromatic substitution.
Major Products
Depending on the reaction, products vary:
Oxidation: : Forms carboxylic acids or ketones.
Reduction: : Yields the fully saturated amine derivative.
Substitution: : Substituted aromatic derivatives.
Scientific Research Applications
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide serves in multiple research fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential biochemical interactions and effects on cellular pathways.
Medicine: : Investigated for its pharmacological properties, possibly as a novel therapeutic agent.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action involves:
Interaction with cellular receptors or enzymes due to its unique structural motifs.
Potential modulation of biochemical pathways, such as signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxy-4-benzyloxyphenyl)-N-phenylpropanamide: : Shares the core structure but differs in the aliphatic chain and substituent positions.
3-(4-Methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide: : Lacks the benzyloxy group, impacting its chemical reactivity.
Uniqueness
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide stands out due to its:
Dual aromatic and aliphatic components, which confer a wide range of reactivity.
Potential pharmacological applications that make it a candidate for drug development.
And there you have it! A detailed dive into the world of this compound. Fascinating stuff, right?
Biological Activity
3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide, often referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. This compound is notable for its structural complexity, which includes a benzyloxy group and a methoxyphenyl moiety linked to an octahydrobenzo[b][1,4]dioxin core. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.
- Molecular Formula : C25H31NO5
- Molecular Weight : 425.5 g/mol
- CAS Number : 1902913-47-6
Biological Activity Overview
Research into the biological activity of compound 1 has indicated several promising pharmacological properties. The following sections summarize key findings regarding its effects on various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of compound 1 in cancer therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds with benzyloxy and methoxy groups significantly inhibited cell proliferation in hepatocellular carcinoma (HCC) cell lines.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
Huh7 (HCC) | 38.15 (48h) | Induction of apoptosis and inhibition of migration |
PLC/PRF/5 (HCC) | Not specified | Downregulation of integrin α7 and suppression of EMT |
The anti-metastatic effects were attributed to the downregulation of epithelial–mesenchymal transition (EMT) markers such as vimentin and MMP-9, which are critical in cancer metastasis .
Mechanistic Studies
Mechanistic studies revealed that compound 1 may exert its anticancer effects through multiple pathways:
- Inhibition of Integrin α7 : This integrin is overexpressed in metastatic HCC cells. Compound 1 reduced its expression, leading to decreased activation of downstream signaling pathways such as FAK/AKT .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through modulation of p53 expression levels .
Anti-inflammatory Activity
In addition to its anticancer properties, compound 1 has shown potential anti-inflammatory effects. Research indicates that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. These effects are crucial for developing therapies for chronic inflammatory diseases.
Case Studies
Several case studies have investigated the biological activity of compounds similar to this compound:
- Study on Huh7 Cells : A study assessed the cytotoxicity of related benzofuran derivatives on Huh7 cells, showing significant suppression of cell viability at concentrations above 5 μM .
- Integrin α7 Expression Analysis : Another study focused on the modulation of integrin α7 in HCC cells treated with benzofuran derivatives, demonstrating that downregulation correlated with reduced cell invasion and migration .
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxy-3-phenylmethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-28-21-10-7-18(15-23(21)31-17-19-5-3-2-4-6-19)8-12-25(27)26-20-9-11-22-24(16-20)30-14-13-29-22/h2-7,10,15,20,22,24H,8-9,11-14,16-17H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFWCRYMTAXSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.